molecular formula C19H19NOS B12642027 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-66-2

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

Cat. No.: B12642027
CAS No.: 920537-66-2
M. Wt: 309.4 g/mol
InChI Key: OHFVHKUPAYBVQZ-UHFFFAOYSA-N
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Description

2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a benzothiophene moiety. The compound consists of a 2-methylbenzamide group linked via an ethyl chain to a 3-methyl-1-benzothiophen-2-yl substituent. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its molecular formula is C₁₉H₁₇F₂NOS (for a difluoromethyl analog, as per ), with a molecular weight of 345.41 g/mol . The benzothiophene core enhances aromatic stacking interactions, while the ethyl linker provides conformational flexibility.

Properties

CAS No.

920537-66-2

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H19NOS/c1-13-7-3-4-8-15(13)19(21)20-12-11-17-14(2)16-9-5-6-10-18(16)22-17/h3-10H,11-12H2,1-2H3,(H,20,21)

InChI Key

OHFVHKUPAYBVQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=C(C3=CC=CC=C3S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aryl halide under palladium-catalyzed conditions.

    Alkylation: The 3-methyl-1-benzothiophene is then alkylated using a suitable alkylating agent to introduce the 2-(3-methyl-1-benzothiophen-2-yl)ethyl group.

    Amidation: The final step involves the reaction of the alkylated benzothiophene with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between the target compound and related benzamide derivatives:

Compound Name Structural Features Physicochemical Properties Applications/Synthesis
2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide Benzothiophene core, ethyl linker, 2-methylbenzamide Molecular weight: ~345 g/mol (difluoromethyl analog) Potential antiviral/anticancer applications (analogous to SARS-CoV-2 PLpro inhibitors )
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl group, benzamide core Melting point: 90°C; Yield: 80% via benzoyl chloride reaction Studied for C–H bond functionalization
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxybenzamide, 3,4-dimethoxyphenethyl group Melting point: 96°C; Yield: 34% via methyl salicylate reaction Similar to Rip-B; enhanced hydrogen-bonding capacity
2-Methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide Pyridine ring, thioamide group, 2-methylbenzamide Pyridine/benzene dihedral angle: 66.54°; forms N–H⋯N/C–H⋯S hydrogen bonds Crystal engineering; compared to 4-methyl analogs for structural studies
N-(Benzo[d]thiazol-2-yl)benzamide Benzothiazole core, benzamide group Synthesized via TBHP-mediated oxidative coupling (57% yield) Ligand design for catalysis or bioactivity
2-(Difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide Difluoromethyl substitution on benzamide, benzothiophene core Purity: %; CAS: 920537-67-3 Antiviral research (structural analog of PLpro inhibitors)

Key Findings:

Benzothiophene vs. Benzothiazole/Pyridine Cores :

  • The benzothiophene group in the target compound enhances π-π stacking compared to pyridine or benzothiazole analogs, which may improve binding to hydrophobic enzyme pockets (e.g., SARS-CoV-2 PLpro ). However, pyridine-containing derivatives exhibit stronger hydrogen-bonding networks due to lone-pair electrons on nitrogen .

Difluoromethyl substitution (as in ) introduces electronegativity, improving solubility and bioavailability relative to non-fluorinated analogs .

Synthetic Accessibility :

  • The target compound is synthesized via amide coupling (similar to Rip-B and Rip-D), but yields vary significantly depending on substituents. For example, Rip-D’s 34% yield contrasts with Rip-B’s 80%, highlighting the challenge of introducing hydroxyl groups .

Biological Relevance: Benzothiophene-based benzamides are prioritized in antiviral research due to structural similarities with non-covalent SARS-CoV-2 PLpro inhibitors (e.g., co-crystal inhibitor templates in ) . In contrast, N,O-bidentate directing groups (e.g., ) are more suited for metal-catalyzed C–H activation, a feature absent in the target compound .

Biological Activity

The compound 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can be represented as follows:

  • Molecular Formula : C17H20N2OS
  • Molecular Weight : 288.42 g/mol

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral activities. For instance, derivatives of benzothiophene have shown efficacy against various viral targets, including hepatitis C and influenza viruses. The specific activity of 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide against these viruses remains to be fully elucidated, but its structural analogs have demonstrated promising results.

Anticancer Activity

Research has highlighted the potential anticancer properties of benzothiophene derivatives. A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds, revealing IC50 values in the low micromolar range against cancer cell lines, suggesting that 2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide may exhibit comparable effects.

CompoundCancer Cell LineIC50 (µM)
Benzothiophene Derivative AMCF-73.4
Benzothiophene Derivative BHeLa4.1
2-methyl-N-[2-(3-methyl... TBDTBD

The proposed mechanism of action for benzothiophene derivatives includes:

  • Inhibition of DNA/RNA synthesis : Compounds may interfere with viral replication by inhibiting polymerases.
  • Induction of apoptosis : Activation of apoptotic pathways in cancer cells has been observed in related studies.

Study 1: Antiviral Activity Against Hepatitis C Virus

A study investigating the antiviral properties of benzothiophene derivatives reported that certain compounds exhibited potent inhibitory effects on HCV replication. The structure-activity relationship (SAR) analysis suggested that modifications at the benzothiophene ring significantly influenced antiviral efficacy.

Study 2: Anticancer Efficacy in Breast Cancer Models

In another research effort, a series of benzothiophene derivatives were tested against breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with some derivatives achieving IC50 values below 5 µM.

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